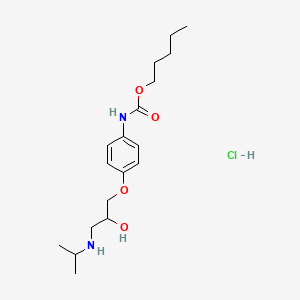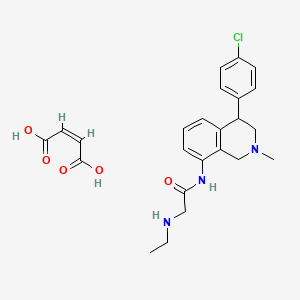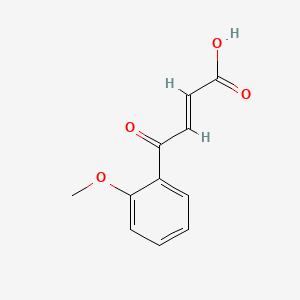
2-Chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium hydrogen sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 283-007-3, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose and generate free radicals, which are essential in initiating polymerization processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2’-Azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction proceeds as follows:
- Acetone cyanohydrin is reacted with hydrazine hydrate in the presence of a base such as sodium hydroxide.
- The reaction mixture is then heated to promote the formation of the desired product.
- The resulting product is purified through recrystallization to obtain pure 2,2’-Azobis(2-methylpropionitrile).
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes:
- Mixing acetone cyanohydrin and hydrazine hydrate in a reactor.
- Adding a base to the mixture to facilitate the reaction.
- Heating the mixture to the required temperature.
- Purifying the product through crystallization and filtration.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals can then participate in various polymerization reactions.
Common Reagents and Conditions
Decomposition: The compound decomposes upon heating, typically at temperatures around 60-80°C, to produce nitrogen gas and free radicals.
Polymerization: The free radicals generated from the decomposition of 2,2’-Azobis(2-methylpropionitrile) can initiate the polymerization of monomers such as styrene, acrylonitrile, and methyl methacrylate.
Major Products Formed
The major products formed from the decomposition of 2,2’-Azobis(2-methylpropionitrile) are nitrogen gas and free radicals. These free radicals then initiate the polymerization of various monomers to form polymers.
Wissenschaftliche Forschungsanwendungen
2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Polymer Chemistry: It is extensively used as a radical initiator in the polymerization of various monomers to produce polymers with specific properties.
Biology: The compound is used in the study of radical-induced biological processes and the effects of free radicals on biological systems.
Medicine: Research involving 2,2’-Azobis(2-methylpropionitrile) includes the development of drug delivery systems and the study of radical-induced damage in biological tissues.
Industry: It is used in the production of plastics, resins, and synthetic fibers, where controlled polymerization is essential.
Wirkmechanismus
The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves its decomposition to generate free radicals. These radicals then initiate polymerization reactions by attacking the double bonds of monomers, leading to the formation of polymer chains. The molecular targets and pathways involved include:
Decomposition: The compound decomposes to form nitrogen gas and free radicals.
Radical Initiation: The free radicals generated initiate the polymerization of monomers by breaking the double bonds and forming new covalent bonds.
Vergleich Mit ähnlichen Verbindungen
2,2’-Azobis(2-methylpropionitrile) is unique in its ability to generate free radicals at relatively low temperatures, making it a preferred choice for many polymerization reactions. Similar compounds include:
Benzoyl Peroxide: Another radical initiator used in polymerization, but it decomposes at higher temperatures compared to 2,2’-Azobis(2-methylpropionitrile).
Potassium Persulfate: A radical initiator that requires the presence of a reducing agent to generate free radicals.
Azobisisobutyronitrile (AIBN): A compound similar to 2,2’-Azobis(2-methylpropionitrile) but with different decomposition temperatures and radical generation rates.
Eigenschaften
CAS-Nummer |
84522-12-3 |
|---|---|
Molekularformel |
C14H13Cl2N3O5S |
Molekulargewicht |
406.2 g/mol |
IUPAC-Name |
2-chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium;hydrogen sulfate |
InChI |
InChI=1S/C14H12Cl2N3O.H2O4S/c1-19(2)13-7-11(16)12(18-17)8-14(13)20-10-5-3-9(15)4-6-10;1-5(2,3)4/h3-8H,1-2H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
GWGNUZPWCSZTGR-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)C1=C(C=C(C(=C1)Cl)[N+]#N)OC2=CC=C(C=C2)Cl.OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


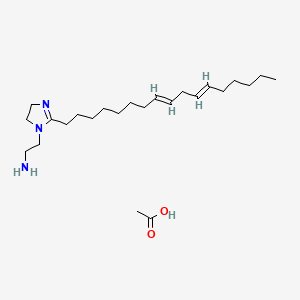


![7-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12693982.png)
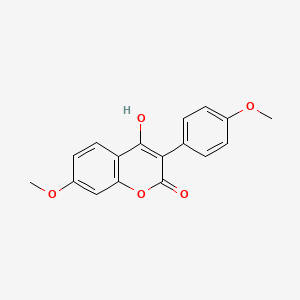
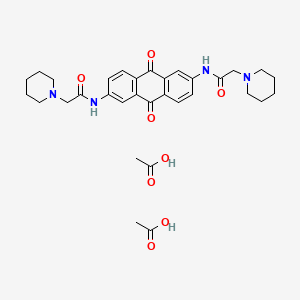
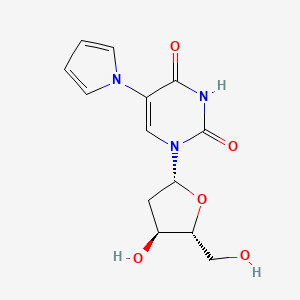
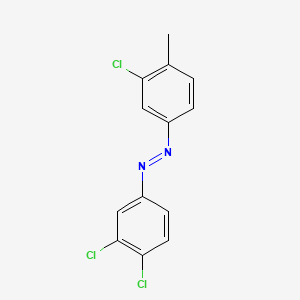
![2-[[(2-Hydroxyethyl)methylamino]methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12694009.png)
